

Heveaflavone: A Technical Guide to its Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: Heveaflavone

Cat. No.: B112779

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Introduction

Heveaflavone is a naturally occurring biflavonoid, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from plants of the *Selaginella* genus, such as *Selaginella doederleinii* and *Selaginella tamariscina*, as well as from *Ouratea castaneifolia* and the rubber tree, *Hevea brasiliensis*.^[1] Structurally, it is characterized by a 3'-8'' linkage between two flavone units.^[1] This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, including anti-proliferative, antioxidant, anti-inflammatory, and antiviral properties.^{[1][2][3]} A thorough understanding of its physicochemical properties and solubility is paramount for its effective investigation and development as a potential therapeutic agent. This guide provides a comprehensive overview of these characteristics, along with detailed experimental protocols and relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of **heveaflavone** are summarized in the table below. These characteristics are crucial for its identification, purification, and formulation.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₂₄ O ₁₀	[1][2]
Molecular Weight	580.6 g/mol	[2][3]
Appearance	Yellow powder	[2][3][4]
Purity	>97%	[2]
Melting Point	Approximately 250 °C	[5]
Storage Conditions	Dry, dark, sealed at 0-10 °C	[2][4]

Solubility Profile

Heveaflavone's solubility is a critical factor influencing its bioavailability and formulation development. As a hydrophobic compound, it exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[5][6]

Solvent	Solubility	Reference
Water	Limited	[5]
DMSO	Soluble	[3][4][7]
Chloroform	Soluble	[3][4]
Dichloromethane	Soluble	[3][4]
Ethyl Acetate	Soluble	[3]
Acetone	Soluble	[3]
Ethanol	Soluble	[5]

Experimental Protocols

Isolation and Purification of Heveaflavone

a) Solvent Extraction from Selaginella

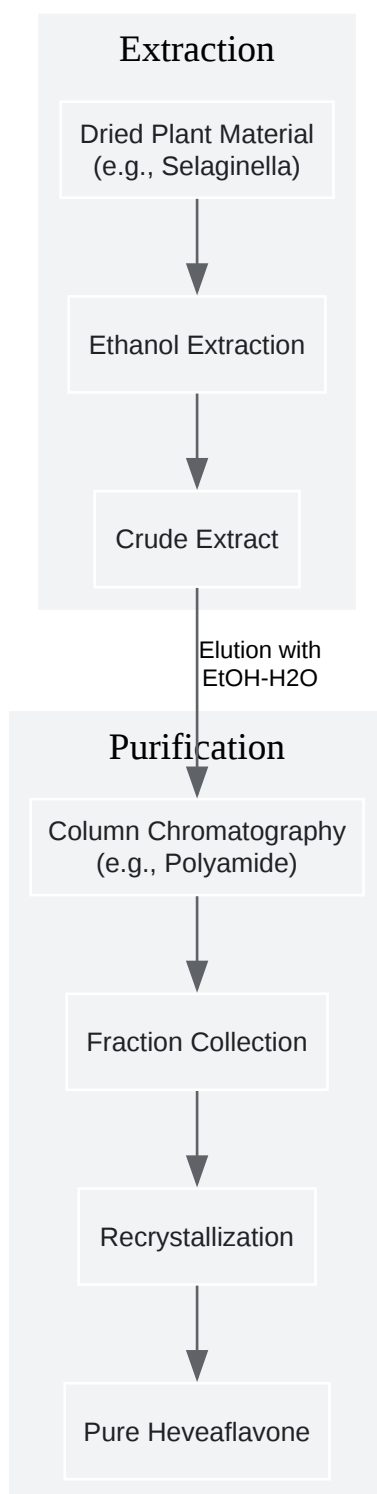
A common method for obtaining **heveaflavone** involves solvent extraction from the dried plant material of *Selaginella* species.^[2]

- The dried and powdered plant material is subjected to heated air drying.
- Extraction is performed using ethanol.
- The resulting crude extract is then eluted with a mixture of ethanol and water (EtOH-H₂O).
- Further purification is achieved through polyamide column chromatography.
- The **heveaflavone**-containing fractions are collected and recrystallized to yield the pure compound.^[2]

b) High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative isolation of **heveaflavone** from crude extracts.^{[1][3]}

- A two-phase solvent system is prepared. A commonly used system is n-hexane:ethyl acetate:methanol:water in a 1:2:1.5:1.5 (v/v) ratio.^{[1][3]}
- The crude extract is dissolved in a suitable solvent and injected into the HSCCC instrument.
- The separation is performed under optimized conditions of flow rate and rotational speed.
- Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure **heveaflavone**.



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Caption: Workflow for **Heveaflavone** Isolation and Purification.

Physicochemical Characterization

a) Structure Elucidation

The chemical structure of isolated **heveaflavone** is confirmed using a combination of spectroscopic techniques.[\[2\]](#)[\[3\]](#)

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the biflavonoid linkage.[\[2\]](#)[\[3\]](#)
- Single-Crystal X-ray Diffraction: For obtaining the absolute configuration and three-dimensional structure, single-crystal X-ray diffraction can be employed if suitable crystals are obtained.[\[2\]](#)

b) Spectroscopic Analysis

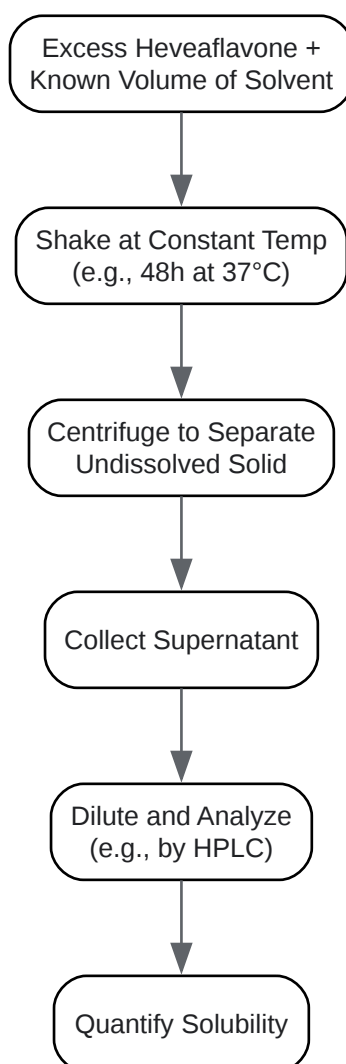
- UV-Vis Spectroscopy: A solution of **heveaflavone** in a suitable solvent (e.g., ethanol) is prepared. The UV-Vis spectrum is recorded, typically showing characteristic absorption bands for the flavonoid structure.
- Infrared (IR) Spectroscopy: A sample of **heveaflavone** is prepared (e.g., as a KBr pellet). The IR spectrum is recorded to identify characteristic functional groups present in the molecule, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and aromatic ($\text{C}=\text{C}$) groups.

Solubility Determination

A standard method to determine the solubility of **heveaflavone** in various solvents is the shake-flask method.[\[6\]](#)

- An excess amount of **heveaflavone** powder is added to a known volume of the test solvent (e.g., water, DMSO, ethanol) in a sealed vial.
- The mixture is placed in a thermostat-controlled oscillator and shaken for an extended period (e.g., 48 hours) at a constant temperature (e.g., 37 °C) to ensure equilibrium is reached.[\[6\]](#)

- The suspension is then centrifuged at high speed (e.g., 12,000 x g) for a specified time (e.g., 15 minutes) to separate the undissolved solid.[6]
- A sample of the supernatant is carefully collected, diluted appropriately, and the concentration of dissolved **heveaflavone** is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
- The experiment is performed in triplicate to ensure accuracy and reproducibility.[6]



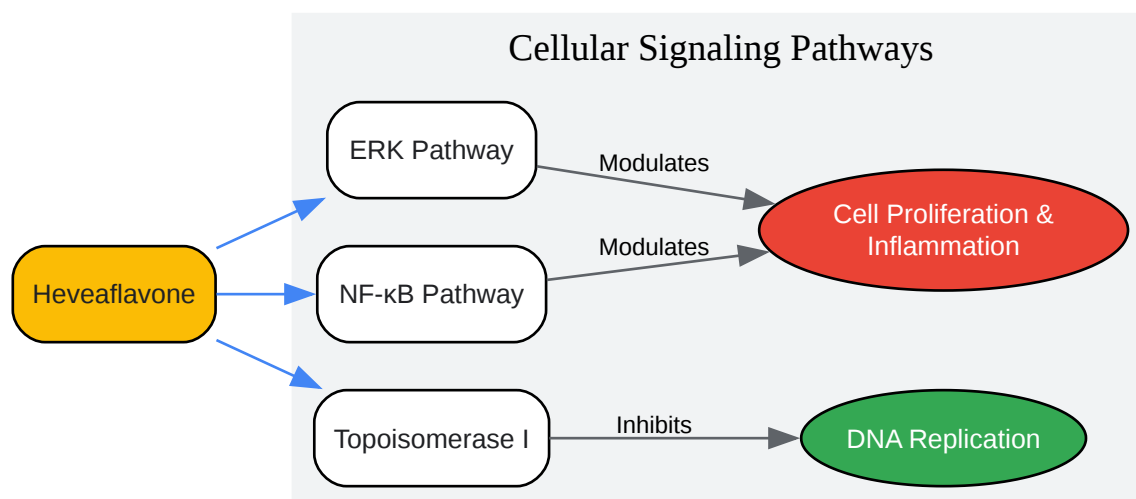
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Caption: Experimental Workflow for Solubility Determination.

Signaling Pathways and Molecular Interactions

Heveaflavone exerts its biological effects by interacting with various cellular signaling pathways. Its anti-proliferative and antioxidant activities are linked to the modulation of key proteins and enzymes.

Heveaflavone has been shown to influence the extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF- κ B) signaling pathways, which are critical in regulating cellular responses to stress and inflammation.[5] Furthermore, it exhibits moderate inhibitory activity against Topoisomerase I, an enzyme crucial for DNA replication and repair, which contributes to its anti-cancer effects.[2][3] Molecular docking studies have also suggested that **heveaflavone** can bind to key proteins involved in cancer progression, such as AKT1, VEGFA, and GSK3B.
[1]



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